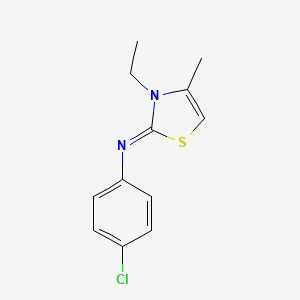

N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine, commonly known as CEMT, is a compound used in a variety of scientific research applications. It is a highly reactive compound, making it an ideal choice for a wide range of experiments. CEMT is also known to be a very effective tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

1. Biological Activity

- N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine and its derivatives have been synthesized and tested for various biological activities. A study by Jian (2007) reported the synthesis of novel imine derivatives containing thiazole and triazole rings, showing promising fungicidal activity against P. piricola at a concentration of 50 mg/L (Jian, 2007).

- Singh et al. (2014) explored imines with a 4-chlorophenyl group, demonstrating significant antifungal and antitumor activities (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2014).

2. Chemical Structure and Charge Delocalization

- Childs, Shaw, and Lock (1989) investigated the crystal structures of related imines, providing insights into their geometric and bond length properties, which are useful for understanding the molecular behavior of these compounds (Childs, Shaw, & Lock, 1989).

3. Antitubercular Activity

- Pattan et al. (2006) synthesized derivatives of this compound and tested them for antitubercular activity. Their study showed moderate to promising results against the H37Rv strain (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).

4. Electrochemical and Optical Studies

- Bogdanowicz et al. (2020) conducted electrochemical and optical studies on imines, revealing insights into their band gap and electron density distribution, which are crucial for applications in organic electronics (Bogdanowicz et al., 2020).

5. Corrosion Inhibition

- A 2019 study by Chugh et al. investigated N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines for their effectiveness in inhibiting corrosion in mild steel. They found these inhibitors to be highly efficient in acidic media, demonstrating their potential industrial applications (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).

properties

IUPAC Name |

N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-3-15-9(2)8-16-12(15)14-11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZWMMKRZSTTNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)